

Amiselimod Phosphate Active Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Amiselimod**

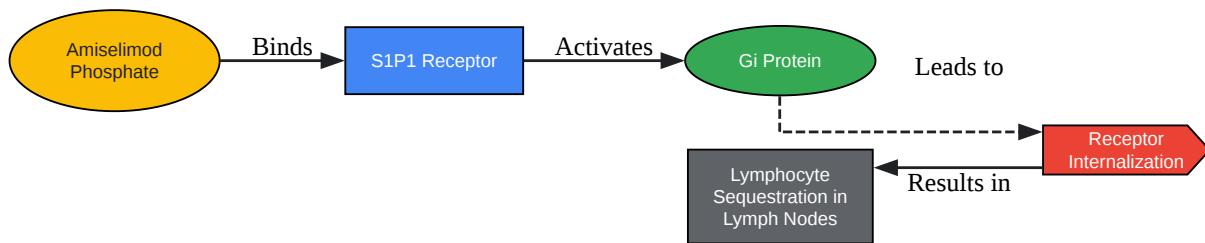
Cat. No.: **B1664909**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amiselimod (MT-1303) is a next-generation, orally active, selective sphingosine-1-phosphate receptor-1 (S1P1) modulator.^{[1][2]} It is a prodrug that is converted in vivo to its active metabolite, **amiselimod** phosphate ((S)-**amiselimod** phosphate or MT-1303-P), by sphingosine kinases.^{[3][4]} This active metabolite functions as a potent agonist at the S1P1 receptor, leading to its internalization and degradation.^{[2][5]} This process ultimately results in the sequestration of lymphocytes in the lymph nodes, preventing their infiltration into sites of inflammation.^{[2][6]} This technical guide provides a comprehensive overview of the core pharmacology, mechanism of action, pharmacokinetics, and clinical findings related to the active metabolite of **amiselimod**.

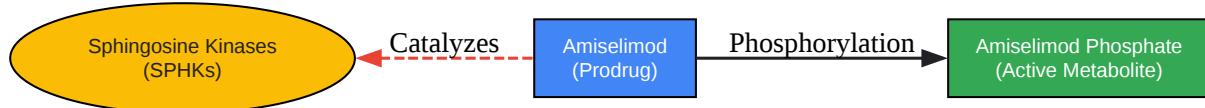

Mechanism of Action

Amiselimod phosphate is a functional antagonist of the S1P1 receptor.^{[3][7]} By binding to S1P1 receptors on lymphocytes, it induces receptor internalization, thereby rendering the lymphocytes unresponsive to the natural S1P gradient that governs their egress from secondary lymphoid organs.^{[2][5]} This leads to a reversible, dose-dependent reduction in peripheral blood lymphocyte counts.^{[3][8]} **Amiselimod** phosphate exhibits high selectivity for the S1P1 receptor subtype.^{[3][9]} It also shows high selectivity for S1P5 receptors, with minimal agonist activity for S1P4 and no distinct agonist activity for S1P2 or S1P3 receptors.^{[3][9]} The lack of activity at the S1P3 receptor is thought to contribute to its favorable cardiac safety

profile, with a reduced risk of bradycardia compared to less selective S1P receptor modulators like fingolimod.[3][4]

Signaling Pathway

The binding of **amiselimod** phosphate to the S1P1 receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events that ultimately leads to the modulation of lymphocyte trafficking.[10][11]



[Click to download full resolution via product page](#)

S1P1 Receptor Signaling Pathway for **Amiselimod** Phosphate.

Metabolic Activation

Amiselimod is a prodrug that requires phosphorylation to become pharmacologically active. This conversion is catalyzed by sphingosine kinases (SPHKs).

[Click to download full resolution via product page](#)

Metabolic Activation of **Amiselimod** to **Amiselimod** Phosphate.

Quantitative Data

Receptor Binding and Functional Activity

The active metabolite, **amiselimod** phosphate, demonstrates potent and selective activity at S1P receptors.

Parameter	S1P1	S1P2	S1P3	S1P4	S1P5	Reference
EC50 (agonist activity)	75 pM	No distinct activity	No distinct activity	Minimal activity	High selectivity	[1] [3]
GIRK Activation	41.6 nM	-	-	-	-	[1]
EC50						

EC50: Half maximal effective concentration; GIRK: G-protein-activated inwardly rectifying potassium channel.

Pharmacokinetics of Amiselimod and Amiselimod Phosphate in Healthy Subjects

The pharmacokinetic profile of **amiselimod** and its active metabolite is characterized by a long half-life.[\[12\]](#)[\[13\]](#)

Parameter	Amiselimod	Amiselimod Phosphate	Reference
Tmax (median)	11-12 hours	10 hours	[12] [13]
Half-life (single dose)	451 hours	-	[14] [15]
Most abundant metabolite in plasma	-	42.6% of total radioactivity AUC	[14] [15]

Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

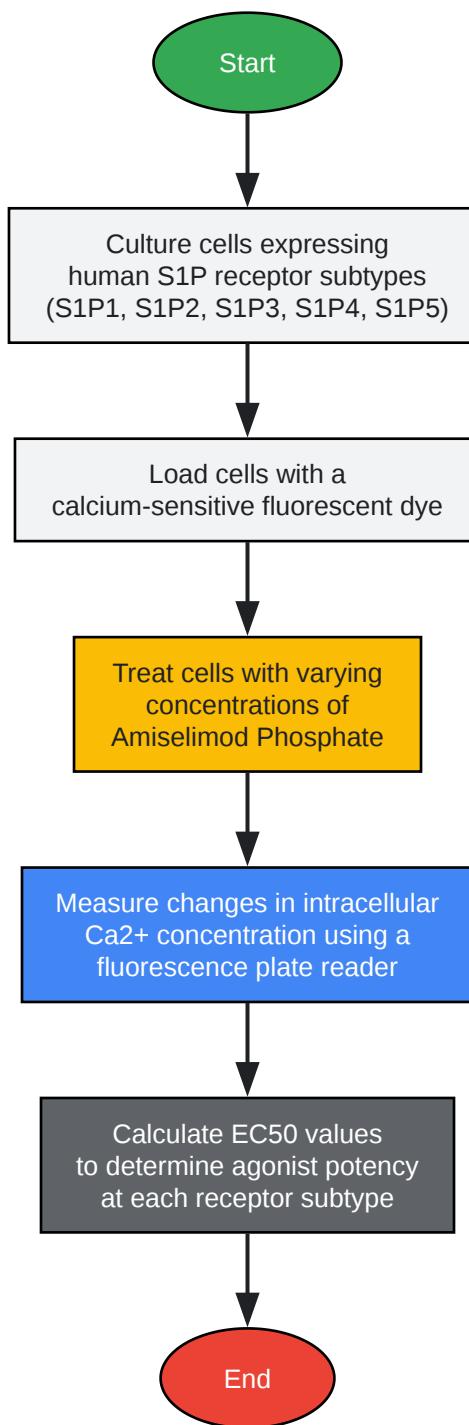
Pharmacodynamics: Lymphocyte Count Reduction

Amiselimod induces a dose-dependent reduction in peripheral blood lymphocyte counts.

Dose	Lymphocyte Count Reduction (Day 21)	Reference
0.5 mg	66% reduction from baseline	[3]
0.75 mg	60% reduction from baseline	[3]

Clinical Efficacy in Ulcerative Colitis (Phase 2)

A Phase 2 study in patients with mildly-to-moderately active ulcerative colitis demonstrated the following results at day 85.[16][17]


Endpoint	Amiselimod (0.2 mg and 0.4 mg)	Placebo	p-value	Reference
Mean change in modified Mayo Score	-2.3	-1.6	0.002	[16][17]
Clinical Remission	32.4%	17.8%	0.007	[16]
Endoscopic Improvement	42.7%	23.4%	<0.001	[16]

Experimental Protocols

S1P Receptor Selectivity Assay

The selectivity of **amiselimod** phosphate for human S1P receptors was determined using an intracellular Ca²⁺ mobilization assay.[3]

Workflow:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Amiselimod (MT-1303), a Novel Sphingosine 1-Phosphate Receptor-1 Modulator, Potently Inhibits the Progression of Lupus Nephritis in Two Murine SLE Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amiselimod, a novel sphingosine 1-phosphate receptor-1 modulator, has potent therapeutic efficacy for autoimmune diseases, with low bradycardia risk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amiselimod (MT-1303), a novel sphingosine 1-phosphate receptor-1 functional antagonist, inhibits progress of chronic colitis induced by transfer of CD4+CD45RBhigh T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amiselimod, a sphingosine 1-phosphate receptor-1 modulator, for systemic lupus erythematosus: A multicenter, open-label exploratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amiselimod, a novel sphingosine 1-phosphate receptor-1 modulator, has potent therapeutic efficacy for autoimmune diseases, with low bradycardia risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. P029 Pharmacokinetic/Pharmacodynamic Analysis of Amiselimod, a Selective Sphingosine 1-Phosphate Receptor Modulator, in Healthy Subjects: Results From a Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. P029 Pharmacokinetic/Pharmacodynamic Analysis of Amiselimod, a Selective Sphingosine 1-Phosphate Receptor Modulator, in Healthy Subjects: Results From a Phase 1 Study - ProQuest [proquest.com]
- 14. Absorption, disposition and metabolic pathway of amiselimod (MT-1303) in healthy volunteers in a mass balance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Item - Absorption, disposition and metabolic pathway of amiselimod (MT-1303) in healthy volunteers in a mass balance study - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 16. accessnewswire.com [accessnewswire.com]
- 17. firstwordpharma.com [firstwordpharma.com]
- To cite this document: BenchChem. [Amiselimod Phosphate Active Metabolite: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1664909#amiselimod-phosphate-active-metabolite\]](https://www.benchchem.com/product/b1664909#amiselimod-phosphate-active-metabolite)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com